molecular formula C23H22N4O5S B2421585 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1113102-40-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2421585
CAS No.: 1113102-40-1
M. Wt: 466.51
InChI Key: ICWFGMSKVLPDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-N’-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a bromophenyl group and an oxazolylphenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-N’-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea typically involves the reaction of 2-bromophenyl isocyanate with 4-(4-phenyl-1,3-oxazol-2-yl)aniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-bromophenyl)-N’-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea may involve the use of automated reactors and continuous flow systems to optimize the reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-N’-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the oxazolyl or phenyl groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile, and catalysts like palladium or copper.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide, solvents like water or acetic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of substituted urea derivatives with various functional groups.

    Oxidation: Formation of oxidized products with additional functional groups such as hydroxyl or carbonyl groups.

    Reduction: Formation of reduced products with modified oxazolyl or phenyl groups.

Scientific Research Applications

N-(2-bromophenyl)-N’-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-N’-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2-bromophenyl)-N’-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea can be compared with other similar compounds, such as:

    N-(2-chlorophenyl)-N’-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea: Similar structure but with a chlorine atom instead of bromine.

    N-(2-bromophenyl)-N’-[4-(4-methyl-1,3-oxazol-2-yl)phenyl]urea: Similar structure but with a methyl group on the oxazolyl ring.

    N-(2-bromophenyl)-N’-[4-(4-phenyl-1,3-thiazol-2-yl)phenyl]urea: Similar structure but with a thiazolyl ring instead of an oxazolyl ring.

The uniqueness of N-(2-bromophenyl)-N’-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-26-16-6-5-14(30-3)11-15(16)20-21(26)22(29)27(2)23(25-20)33-12-19(28)24-13-4-7-17-18(10-13)32-9-8-31-17/h4-7,10-11H,8-9,12H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWFGMSKVLPDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC5=C(C=C4)OCCO5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.